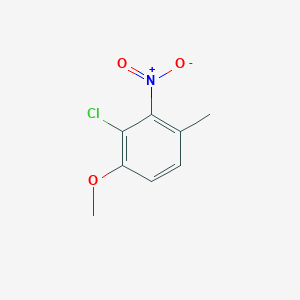
2,4-Dimethyl-6-(trifluoromethylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves several steps. One common method includes the trifluoromethylthiolation of phenols. This process can be promoted by acids such as boron trifluoride etherate (BF3·Et2O) or triflic acid . The reaction conditions typically involve stirring the reaction mixture at elevated temperatures to achieve the desired product .
Analyse Des Réactions Chimiques
2,4-Dimethyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid (HNO3) to form nitro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other substituents under appropriate conditions.
Addition/Cyclization: The compound can participate in addition and cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
2,4-Dimethyl-6-(trifluoromethylthio)phenol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds due to its unique trifluoromethylthio group, which imparts desirable properties such as increased lipophilicity.
Biology: The compound is studied for its potential biological activities, including its use as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is widely used as a herbicide in agriculture to control weed growth.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a potent inhibitor of certain enzymes and biological pathways .
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-6-(trifluoromethylthio)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)phenyl isocyanate: This compound also contains the trifluoromethylthio group but differs in its functional group and applications.
2,4-Dimethylphenol: Lacks the trifluoromethylthio group, resulting in different chemical properties and applications.
The presence of the trifluoromethylthio group in this compound makes it unique, providing enhanced stability, binding affinity, and biological activity compared to its non-fluorinated counterparts .
Propriétés
IUPAC Name |
2,4-dimethyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-3-6(2)8(13)7(4-5)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUHBXCUSJIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

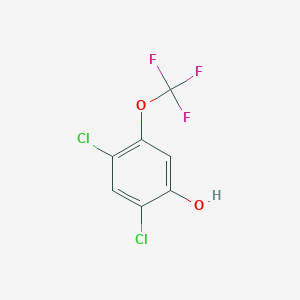


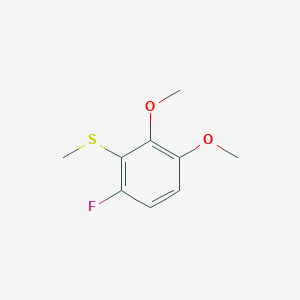
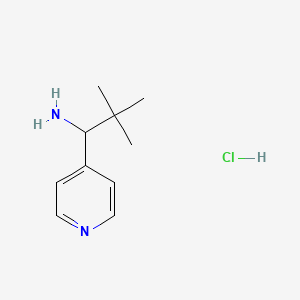


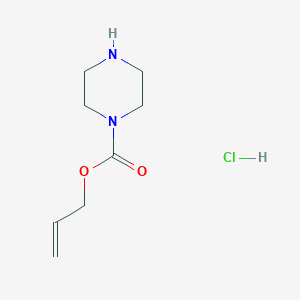

![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
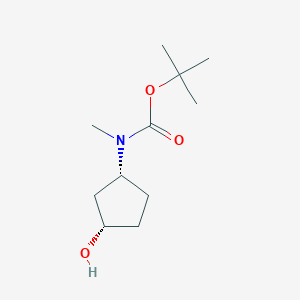
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
